3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a 4-[(2-chlorobenzyl)oxy]phenyl group at position 3 and an (E)-configured hydrazone moiety at position 3. The 2-chlorobenzyloxy substituent contributes to lipophilicity, while the 2-hydroxyphenyl group enables hydrogen bonding, critical for biological interactions .
Properties
CAS No. |
634897-22-6 |
|---|---|
Molecular Formula |
C24H19ClN4O3 |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19ClN4O3/c25-20-7-3-1-6-18(20)15-32-19-11-9-16(10-12-19)21-13-22(28-27-21)24(31)29-26-14-17-5-2-4-8-23(17)30/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+ |
InChI Key |
GPYJHINPZQORGP-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with β-Ketoesters
In ethanol under acidic catalysis, phenylhydrazines react with β-ketoesters to yield ethyl pyrazole-5-carboxylates. For example, ethyl acetoacetate and 4-[(2-chlorobenzyl)oxy]phenylhydrazine undergo cyclization in ethanol with concentrated sulfuric acid to form ethyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carboxylate. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration (Table 1).
Table 1: Reaction Conditions for Pyrazole Core Formation
Introduction of the 2-Chlorobenzyloxy Phenyl Group
The 4-[(2-chlorobenzyl)oxy]phenyl substituent is introduced via nucleophilic aromatic substitution or Mitsunobu reactions.
Alkylation of Phenolic Intermediates
4-Hydroxyphenylpyrazole intermediates are treated with 2-chlorobenzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF). The reaction proceeds at 80°C for 12 hours, achieving substitution at the phenolic oxygen. The product, 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carboxylic acid, is isolated via recrystallization from ethanol.
Formation of the Pyrazole-5-Carbohydrazide
Conversion of the ester or acid to the carbohydrazide is critical for subsequent Schiff base formation.
Hydrazinolysis of Ethyl Pyrazole-5-Carboxylate
Ethyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate (80% excess) in ethanol under reflux for 6–8 hours. The reaction yields 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide as a white precipitate. Excess hydrazine ensures complete conversion, with yields exceeding 85%.
Table 2: Optimization of Hydrazide Formation
| Starting Material | Hydrazine Source | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Ethyl pyrazole carboxylate | Hydrazine hydrate | Ethanol | 8 | 87 |
Condensation with 2-Hydroxybenzaldehyde
The final step involves Schiff base formation between the carbohydrazide and 2-hydroxybenzaldehyde.
Acid-Catalyzed Condensation
Equimolar amounts of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide and 2-hydroxybenzaldehyde are refluxed in ethanol with glacial acetic acid (2–3 drops) for 4–6 hours. The (E)-isomer predominates due to thermodynamic stabilization via intramolecular hydrogen bonding between the phenolic –OH and hydrazone nitrogen. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Table 3: Schiff Base Synthesis Parameters
| Carbonyl Component | Aldehyde | Catalyst | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pyrazole carbohydrazide | 2-Hydroxybenzaldehyde | Acetic acid | 5 | 78 |
Characterization and Analytical Data
The compound is characterized via spectroscopy and elemental analysis:
-
IR (KBr): 3250 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).
-
¹H NMR (DMSO-d₆): δ 12.15 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.20–7.85 (m, 11H, aromatic).
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined approach condenses pyrazole-5-carboxylic acid, 2-chlorobenzyl chloride, and 2-hydroxybenzaldehyde in a single pot using DMF as the solvent and triethylamine as the base. While this method reduces steps, yields are lower (∼60%) due to competing side reactions.
Challenges and Optimization Strategies
-
Isomer Control: The (E)-configuration is favored by using polar protic solvents (ethanol) and catalytic acid.
-
Purification: Silica gel chromatography effectively removes unreacted aldehyde and hydrazide byproducts.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Ethanol remains the solvent of choice due to its low cost and environmental profile .
Chemical Reactions Analysis
Nucleophilic Substitution
Mechanism : The 2-chlorobenzyl ether moiety undergoes nucleophilic substitution, particularly under SN2 conditions. The chlorobenzyl group acts as a leaving group when attacked by nucleophiles like hydroxide or alkoxide ions.
Conditions :
-
Reagents : Nucleophiles (e.g., NaOH, NH3), polar aprotic solvents (DMF, DMSO).
-
Products : Substituted benzyl ether derivatives (e.g., hydroxybenzyl ether, aminoalkyl ether).
Citations :
| Reaction Type | Conditions | Products |
|---|---|---|
| SN2 substitution | Polar aprotic solvent, heat | Substituted benzyl ethers |
Condensation Reactions
Mechanism : The hydrazide (-CONHNH₂) and carbonyl groups participate in condensation with aldehydes/ketones to form hydrazones or azo derivatives.
Conditions :
-
Reagents : Aldehydes/ketones, acidic catalysts (e.g., HCl).
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrazine condensation | Acidic conditions, reflux | Hydrazones/azo derivatives |
Hydrolysis
Mechanism : Hydrolysis of the hydrazide group under acidic or basic conditions yields carboxylic acids and ammonia derivatives.
Conditions :
-
Reagents : HCl (acidic) or NaOH (basic), aqueous solvents.
-
Products : Carboxylic acid and ammonium salts.
Citations :
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl, water, heat | Carboxylic acid + NH₄⁺ |
| Basic hydrolysis | NaOH, water, heat | Carboxylate + NH₃ |
Cyclization Reactions
Mechanism : Intramolecular cyclization can occur due to proximity of reactive groups (e.g., hydrazide and aromatic rings).
Conditions :
-
Reagents : Acid/base catalysts, heat.
-
Products : Cyclic derivatives (e.g., pyrazolidines).
Citations :
| Reaction Type | Conditions | Products |
|---|---|---|
| Intramolecular cyclization | Acidic/base catalysts, heat | Pyrazolidine derivatives |
Electrophilic Aromatic Substitution
Mechanism : The hydroxyphenyl group (with -OH as an activating group) undergoes electrophilic substitution (e.g., nitration, sulfonation).
Conditions :
-
Reagents : NO₂⁺, SO₃H₂, H₂SO₄.
-
Products : Nitrophenyl or sulfophenyl derivatives.
Citations :
| Reaction Type | Conditions | Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitrophenyl derivatives |
Oxidation/Reduction
Mechanism : The chlorobenzyl group may undergo oxidation, while the hydroxyphenyl group could be oxidized to a carbonyl group.
Conditions :
-
Reagents : Oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄).
-
Products : Oxidized/reduced derivatives.
Citations :
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Carbonyl derivatives |
Key Findings from Research
-
Synthesis Pathways : The compound’s synthesis often involves Claisen-Schmidt condensation and microwave-assisted cyclization with hydrazine hydrate, as observed in structurally similar pyrazole derivatives .
-
Reactivity Trends : Electron-withdrawing groups (e.g., chlorobenzyl) enhance substitution reactivity, while activating groups (e.g., hydroxyphenyl) facilitate electrophilic substitution .
-
Biological Implications : Reaction pathways involving condensation or hydrolysis may influence the compound’s bioavailability or therapeutic efficacy, warranting further pharmacokinetic studies.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound in focus. Pyrazoles have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicates that modifications in the pyrazole structure can enhance its efficacy against specific cancer types by targeting key signaling pathways involved in tumor growth and survival .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Pyrazole derivatives often inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Studies suggest that compounds with similar structures exhibit superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is well-documented. The compound has shown activity against various bacterial strains, indicating its potential as a new antimicrobial agent. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Synthesis and Characterization
The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazones with substituted phenols under controlled conditions. Various synthetic routes have been explored, with modifications leading to improved yields and purities .
Synthetic Pathways
- Condensation Reaction: The initial step involves the reaction of hydrazine derivatives with aldehydes or ketones to form hydrazones.
- Cyclization: Subsequent cyclization steps lead to the formation of the pyrazole ring.
- Substitution Reactions: Further functionalization can be achieved through electrophilic aromatic substitution to introduce various substituents on the phenyl rings.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound against various cancer cell lines and microbial strains. Results indicate promising cytotoxic effects and inhibition of cell migration, suggesting potential applications in cancer therapy and infection control .
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Preliminary findings suggest favorable absorption and distribution profiles, along with significant reductions in tumor size in treated subjects compared to controls .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Significant reduction in proliferation of breast cancer cells |
| Study B | Assess anti-inflammatory effects | Compound exhibited higher efficacy than standard NSAIDs |
| Study C | Test antimicrobial properties | Effective against Gram-positive bacteria with minimal inhibitory concentrations reported |
Mechanism of Action
The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Core
Aromatic Substituents
- 3-{4-[(4-Methylbenzyl)oxy]phenyl}-N′-[(E)-3-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide (): Replacing the 2-chlorobenzyloxy group with 4-methylbenzyloxy increases electron-donating effects, reducing electrophilicity.
- 3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide (): Methoxy groups enhance electron density and solubility but reduce hydrogen-bonding capacity compared to the 2-hydroxyphenyl group. The 2,4,5-trimethoxyphenyl substituent may improve membrane permeability .
Hydrazone Modifications
- The indole’s NH group may participate in additional hydrogen bonding .
- The 4-methoxyphenyl substituent on the pyrazole core contrasts with the 2-chlorobenzyloxy group, affecting electron distribution .
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : The target compound’s IR spectrum would show characteristic peaks for C=O (1640–1680 cm⁻¹), C=N (1580–1620 cm⁻¹), and O–H (3200–3500 cm⁻¹) stretching, similar to related carbohydrazides ().
- NMR Spectroscopy : The 2-hydroxyphenyl group’s proton resonates downfield (δ ~10–12 ppm for OH), distinct from indolyl (δ ~10–11 ppm for NH) or pyridinyl (δ ~8–9 ppm for aromatic protons) substituents .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted Density (g/cm³) | Key Substituents |
|---|---|---|---|
| Target Compound | ~407.84 | ~1.21 | 2-Chlorobenzyloxy, 2-hydroxyphenyl |
| 3-{4-[(4-Methylbenzyl)oxy]phenyl}-... | ~406.48 | ~1.21 | 4-Methylbenzyloxy, 3-pyridinyl |
| 3-(4-Methoxyphenyl)-... | ~434.45 | ~1.25 | 2,4,5-Trimethoxyphenyl |
| (E)-N-(2-Chloro-6-fluorobenzylidene)-... | ~388.78 | ~1.30 | 2-Chloro-6-fluorophenyl, 4-methoxyphenyl |
The target compound’s density and molecular weight align with analogs, but its 2-hydroxyphenyl group lowers logP compared to halogenated derivatives, impacting bioavailability .
Biological Activity
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its complex structure and various functional groups, has been investigated for its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
- Molecular Formula : C25H21ClN4O3
- Molecular Weight : 460.9 g/mol
- IUPAC Name : 3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Pyrazole derivatives are known to inhibit several key enzymes and receptors involved in cancer progression and inflammation. Specifically, they have shown inhibitory effects on:
- BRAF(V600E) : A common mutation in melanoma that drives tumor growth.
- EGFR : A receptor tyrosine kinase involved in the regulation of cell growth and division.
- Aurora-A Kinase : An enzyme critical for cell cycle regulation.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, some studies have demonstrated that compounds similar to 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism typically involves the induction of cell cycle arrest and apoptosis through the modulation of apoptotic pathways.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | TBD | BRAF(V600E), EGFR |
| Similar Pyrazole Derivative | 10.5 | Aurora-A Kinase |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.
Antimicrobial Activity
Studies have reported that certain pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies
- Antitumor Efficacy : In a study involving human cancer cell lines, a related pyrazole derivative was shown to significantly reduce cell viability with an IC50 value of approximately 15 µM, indicating potent antitumor activity.
- Anti-inflammatory Effects : In an animal model of induced inflammation, treatment with a pyrazole derivative led to a reduction in edema and inflammatory markers, suggesting its potential use in managing inflammatory diseases.
- Antimicrobial Testing : A series of synthesized pyrazoles were tested against common bacterial strains, with some exhibiting MIC values below 50 µg/mL, indicating promising antimicrobial activity.
Q & A
Basic: What are the key steps in synthesizing this pyrazole carbohydrazide derivative?
Answer:
The synthesis typically involves:
Core pyrazole formation : Condensation of substituted hydrazines with β-ketoesters or diketones under acidic conditions. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C to form the pyrazole ring .
Substitution reactions : Introduction of the 2-chlorobenzyloxy group via nucleophilic aromatic substitution (e.g., using 2-chlorobenzyl chloride in the presence of a base like K₂CO₃) .
Hydrazone formation : Schiff base condensation between the pyrazole carbohydrazide and 2-hydroxybenzaldehyde in ethanol under reflux, catalyzed by acetic acid .
Key validation : Monitor reaction progress using TLC and confirm the final structure via NMR and IR spectroscopy .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1644 cm⁻¹, C=N stretch at ~1588 cm⁻¹, and O-H stretch from the phenolic group at ~3272 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.34–8.15 ppm, hydrazone CH=N proton at δ 8.59 ppm) .
- Mass spectrometry : Verify molecular weight (e.g., m/z 490.19 [M+1] for analogous structures) .
Advanced tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
- Data collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution data.
- Refinement : Employ SHELXL for structure solution and refinement. For example, anisotropic displacement parameters refine the hydrazone (E)-configuration and intramolecular hydrogen bonding .
- Validation : Check for data contradictions (e.g., R-factor < 5%, electron density maps for missing atoms) .
Case study : A related carbohydrazide showed a dihedral angle of 12.3° between the pyrazole and phenyl rings, confirmed via SHELXL refinement .
Advanced: How can computational methods predict the compound’s bioactivity?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Factor Xa or fungal CYP51). Prioritize binding poses with low RMSD values and strong hydrogen bonds (e.g., hydrazone NH with Glu145 in Factor Xa) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gap for reactivity prediction) .
Example : A pyrazole analog showed a binding energy of -9.2 kcal/mol against Candida albicans CYP51, correlating with experimental antifungal activity .
Advanced: How to address contradictory solubility data in different solvents?
Answer:
- Experimental design : Use a Design of Experiments (DoE) approach to systematically test solvents (e.g., DMSO, ethanol, chloroform) under controlled temperatures.
- Analysis : Measure solubility via UV-Vis spectroscopy and fit data to the Modified Apelblat Equation . For instance, a study found 0.12 mg/mL in ethanol vs. 1.5 mg/mL in DMSO due to polarity differences .
Resolution : Cross-validate with HPLC retention times to rule out degradation artifacts .
Advanced: What strategies optimize yield in multi-step synthesis?
Answer:
- Flow chemistry : Use continuous-flow reactors for exothermic steps (e.g., POCl₃-mediated cyclization) to improve heat dissipation and reduce side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for Friedel-Crafts alkylation steps. A study achieved 78% yield with ZnCl₂ vs. 52% with AlCl₃ .
- In-line analytics : Implement FTIR or Raman probes to monitor intermediates and adjust conditions in real time .
Advanced: How to evaluate its potential as an antimicrobial agent?
Answer:
- In vitro assays :
- Mechanistic studies :
Advanced: How do substituents influence its pharmacological activity?
Answer:
- Electron-withdrawing groups (e.g., Cl) : Enhance stability and receptor binding via hydrophobic interactions. For example, 2-chlorobenzyloxy improves logP by 1.2 units vs. unsubstituted analogs .
- Hydroxyphenyl group : Facilitates hydrogen bonding with target proteins (e.g., Factor Xa’s S4 pocket) .
SAR study : Replacement of 2-hydroxyphenyl with 4-methoxyphenyl reduced anticoagulant activity by 60%, highlighting the role of H-bond donors .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification : Use preparative HPLC with C18 columns (ACN/water gradient) to isolate >95% pure product.
- Yield bottlenecks : Optimize stoichiometry in the hydrazone formation step (e.g., 1.2:1 aldehyde:hydrazide ratio increases yield from 65% to 82%) .
- Safety : Replace POCl₃ with safer alternatives (e.g., T3P® reagent) for large-scale cyclization .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound targets. Detect stabilized targets (e.g., Factor Xa) via Western blot .
- Fluorescence polarization : Use labeled substrates (e.g., BODIPY-FXa) to measure competitive inhibition in live cells .
Data interpretation : A 2.5°C thermal shift in CETSA correlates with IC₅₀ = 120 nM in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
